lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is an organolithium compound that features a lithium atom bonded to a benzene ring substituted with a chlorine atom and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine typically involves the reaction of 2-chloro-N,N-dimethylbenzene with an organolithium reagent. One common method is the halogen-lithium exchange reaction, where 2-chloro-N,N-dimethylbenzene is treated with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures . This reaction results in the formation of the desired organolithium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control systems is common in industrial settings to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzene derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzene derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzene compounds.
Scientific Research Applications
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form complexes with transition metals, facilitating catalytic processes in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Lithium;2-butenyl: Another organolithium compound with a different alkyl group.
2-Chloro-N,N-dimethylethylamine: A related compound with a similar amine group but different substitution pattern.
Uniqueness
Lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other organolithium compounds may not be as effective.
Properties
CAS No. |
718642-14-9 |
---|---|
Molecular Formula |
C8H9ClLiN |
Molecular Weight |
161.6 g/mol |
IUPAC Name |
lithium;2-chloro-N,N-dimethylbenzene-4-id-1-amine |
InChI |
InChI=1S/C8H9ClN.Li/c1-10(2)8-6-4-3-5-7(8)9;/h4-6H,1-2H3;/q-1;+1 |
InChI Key |
GSKHLFNHUYCYQC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN(C)C1=C(C=[C-]C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.